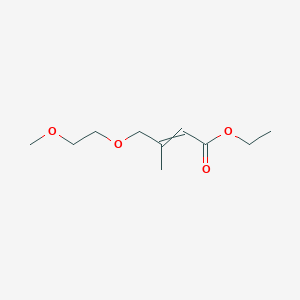

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

CAS No.:

Cat. No.: VC15735978

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O4 |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3 |

| Standard InChI Key | CQWWHYXZZLNIKM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=C(C)COCCOC |

Introduction

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an organic compound belonging to the ester category. Its chemical formula is C10H18O4, and it has a molecular weight of 202.25 g/mol. This compound is identified by the CAS number 1909358-82-2 and PubChem CID 122163306 . The IUPAC name for this compound is ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate.

Synthesis Methods

The synthesis of ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate typically involves the reaction of corresponding alkene derivatives with alcohols or through esterification processes. These reactions require careful control of conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. The use of inert atmospheres may be necessary to prevent unwanted side reactions with moisture or oxygen.

Chemical Reactions and Reactivity

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate can participate in various chemical reactions typical for esters. These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to enhance reactivity and selectivity. Further studies are needed to fully characterize its reactivity profile and stability under different conditions.

Suppliers and Availability

This compound is primarily sourced from chemical suppliers and manufacturers specializing in fine chemicals. Suppliers like EvitaChem and American Elements offer this compound with high purity levels, often catering to bulk orders and custom specifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume